molecular formula C23H32N2O5 B5067100 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B5067100
M. Wt: 416.5 g/mol
InChI Key: LFZAJYXZNXVIEF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups, each substituted with methoxy groups at specific positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dimethoxybenzyl chloride and 2,4,5-trimethoxybenzyl chloride.

    Nucleophilic Substitution: These benzyl chlorides undergo nucleophilic substitution reactions with piperazine in the presence of a base such as potassium carbonate or sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at elevated temperatures (50-80°C) to facilitate the substitution process.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding benzyl alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3,5-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Lacks the methoxy substitutions, resulting in different chemical and biological properties.

    1-(3,4-Methylenedioxybenzyl)piperazine: Contains a methylenedioxy group instead of methoxy groups, leading to distinct reactivity and applications.

    1-(4-Methoxybenzyl)piperazine: Has fewer methoxy groups, which can affect its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-26-19-10-17(11-20(13-19)27-2)15-24-6-8-25(9-7-24)16-18-12-22(29-4)23(30-5)14-21(18)28-3/h10-14H,6-9,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZAJYXZNXVIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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